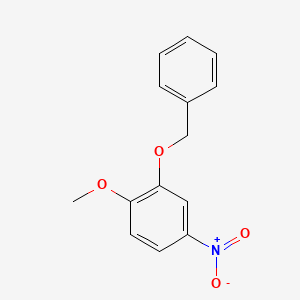

2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Descripción general

Descripción

2-(Benzyloxy)-1-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.261. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methods

Research has explored various methods for synthesizing compounds related to 2-(Benzyloxy)-1-methoxy-4-nitrobenzene. For instance, studies have developed new methods to synthesize 4-methoxyphenol, a compound structurally similar to the target molecule. These methods often involve substitution reactions and reduction processes, focusing on improving reaction conditions and yield efficiency (Jian, 2000). Additionally, work on the synthesis of 6-Methoxy-2-benzoxazolinone has included steps involving methoxy-nitrobenzene derivatives, indicating the relevance of these compounds in synthetic pathways (Richey et al., 1975).

Structural Studies

Crystallographic studies have been conducted on methoxybenzene derivatives, including molecules similar to this compound. These studies focus on understanding the planarity and intermolecular interactions of these molecules, which can influence their chemical behavior and potential applications (Fun et al., 1997).

Reactions and Catalysis

The reactivity of substituted methoxybenzenes has been a topic of interest in scientific research. For example, studies on palladium-catalyzed synthesis have explored reactions involving methoxybenzene derivatives, which are crucial for understanding the reactivity and potential applications of these compounds (Massacret et al., 1999). Additionally, research into organocatalytic syntheses of benzoxazoles and benzothiazoles has utilized aryl iodide and oxone, demonstrating the utility of nitrobenzene derivatives in these synthetic routes (Alla et al., 2014).

Photoreactions

Studies have also examined the role of nitrobenzene derivatives in photochemical reactions. These investigations reveal insights into the mechanisms and efficiencies of photoreactions, which can be critical for understanding the behavior of this compound under similar conditions (Jelenc et al., 1978).

Electrochemistry

Electrochemical studies involving nitrobenzene derivatives have provided valuable information on the electronic properties of surfaces and the influence of different substituents. This research is relevant for understanding the electrochemical behavior of similar compounds, including this compound (Rappich et al., 2006).

Propiedades

IUPAC Name |

1-methoxy-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKBXOQHDQLNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)

![1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2748269.png)

![1-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)

![(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2748276.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2748277.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2748281.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)